4-(ethoxycarbonyl)benzyl 4-bromobenzoate
Description
4-(Ethoxycarbonyl)benzyl 4-bromobenzoate is a brominated aromatic ester featuring a benzyl backbone substituted with an ethoxycarbonyl group at the para position and a bromobenzoate ester moiety. This compound is structurally characterized by:
- Ethoxycarbonyl group (-COOEt): Enhances lipophilicity and influences electronic properties via electron-withdrawing effects .
- Bromobenzoate ester: The bromine atom at the para position of the benzoate group contributes to steric bulk and reactivity in cross-coupling reactions .
- Benzyl linker: Provides stability and modulates molecular flexibility .
The compound is primarily utilized in synthetic organic chemistry as an intermediate for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations .
Properties
IUPAC Name |
ethyl 4-[(4-bromobenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-2-21-16(19)13-5-3-12(4-6-13)11-22-17(20)14-7-9-15(18)10-8-14/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXOLIHXHFQJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Bromobenzoate
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Key Difference : The aldehyde group in 3-bromo-5-ethoxy-4-hydroxybenzaldehyde introduces redox sensitivity, limiting its stability compared to the ester-dominated target compound.
Ethyl 4-Boronobenzoate
Key Difference: The boronic acid group in ethyl 4-boronobenzoate enables C-C bond formation, whereas bromine in the target compound is more versatile in halogen-exchange reactions.
Comparative Reactivity in Catalytic Systems
- Palladium-Catalyzed Coupling :
- Nickel-Catalyzed Reactions :
- The target compound’s ethoxycarbonyl group stabilizes radical intermediates, enabling efficient C-Br bond activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(ethoxycarbonyl)benzyl 4-bromobenzoate?
- Methodology :
- Esterification : React 4-bromobenzoic acid with 4-(ethoxycarbonyl)benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) under nitrogen . Acid catalysis (e.g., H₂SO₄) can also be employed, though side reactions (e.g., bromine displacement) may occur due to the presence of Br .
- Protection/Deprotection : Protect the hydroxyl group of 4-(ethoxycarbonyl)benzyl alcohol with a temporary group (e.g., TMSCl), followed by esterification with 4-bromobenzoyl chloride .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-esterification or hydrolysis.
- Purify via column chromatography (e.g., 20% Et₂O/hexanes) .
Q. What analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm ester linkages and substituent positions. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) .
- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1690–1720 cm⁻¹ and C-O stretches at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 367.0 for C₁₇H₁₅BrO₄) .
- Data Interpretation : Cross-reference with databases like PubChem or Reaxys for spectral matches .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The para-bromo group acts as a leaving site in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/H₂O at 80°C .
- Competing pathways (e.g., ester hydrolysis under basic conditions) require pH control. For example, use Na₂CO₃ instead of NaOH to minimize ester degradation .
- Case Study :
- Ethyl 4-bromobenzoate reacts with substituted benzyl chlorides under Pd catalysis to form biaryl esters, confirmed by GCMS and ¹H NMR .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives?
- Analysis of Variables :
- Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields in cross-couplings but may increase side products (e.g., homocoupling) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the bromo group but may hydrolyze esters. Non-polar solvents (toluene) reduce hydrolysis but slow reaction kinetics .
- Experimental Optimization :
- Design a factorial experiment varying solvent, catalyst, and temperature. Use ANOVA to identify significant factors.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
